1-(2-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
- This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
- The core consists of a tetrahydropyrimido[4,5-d]pyrimidine scaffold.
- It bears a 2-methoxyphenyl group at one position and a 1-phenylethyl group at another.
- The dione functionality (C=O) is present at positions 2 and 4.
- Overall, it combines aromatic, aliphatic, and heterocyclic features, making it an interesting target for synthesis and study.
Preparation Methods
- Synthetic routes:
- One approach involves the condensation of appropriate precursors, such as 2-methoxybenzaldehyde and 1-phenylethylamine, followed by cyclization.
- Another method could be a multicomponent reaction involving amines, aldehydes, and urea derivatives.
- Reaction conditions:
- These reactions typically occur under mild conditions, often in organic solvents.
- Catalysts or reagents may be necessary to promote cyclization.
- Industrial production:
- While no specific industrial-scale process is widely reported, research labs can synthesize this compound for study.
Chemical Reactions Analysis
- Reactions:
- It can undergo oxidation (e.g., with peracids), reduction (e.g., with hydrides), and substitution (e.g., with nucleophiles).
- Common reagents and conditions:
- Oxidation: Perform using mCPBA or other peracids.
- Reduction: Use metal hydrides like LiAlH₄ or NaBH₄.
- Substitution: Employ nucleophiles (e.g., amines, thiols) in suitable solvents.
- Major products:
- Oxidation yields the corresponding ketone or carboxylic acid.
- Reduction leads to the corresponding alcohol or amine.
- Substitution can result in various derivatives.
Scientific Research Applications
- Chemistry:
- Building block for more complex molecules due to its diverse functional groups.
- Scaffold for drug discovery.
- Biology:
- Potential bioactive properties (e.g., antimicrobial, antitumor).
- Interaction with cellular receptors.
- Medicine:
- Investigate its pharmacological effects.
- Assess toxicity and therapeutic potential.
- Industry:
- Limited direct industrial applications, but its derivatives might find use.
Mechanism of Action
- Not well-documented, but:
- It could interact with specific receptors (e.g., GPCRs, ion channels).
- Influence cellular signaling pathways.
- Further research needed to elucidate precise mechanisms.
Comparison with Similar Compounds
- Similar compounds:
- Tetrahydropyrimidines, pyrimidines, and related heterocycles.
- Compare their structures, reactivity, and biological activities.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O3/c1-14(15-8-4-3-5-9-15)24-12-16-19(22-13-24)25(21(27)23-20(16)26)17-10-6-7-11-18(17)28-2/h3-11,14,22H,12-13H2,1-2H3,(H,23,26,27) |
InChI Key |
GCJUYOVUWCMLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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